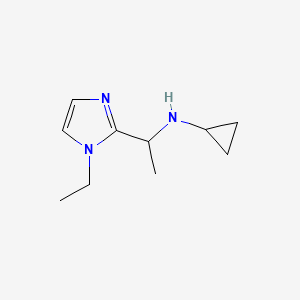
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: is a compound that features an imidazole ring, a cyclopropane ring, and an ethyl group. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industries . The presence of the imidazole ring in this compound suggests potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclopropane ring, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole or cyclopropane rings.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound’s imidazole ring is known for its biological activity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicine, derivatives of imidazole are often explored for their potential therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other functional materials .
Mécanisme D'action
The mechanism of action of N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways . The cyclopropane ring may also contribute to the compound’s overall activity by providing structural rigidity and influencing its binding properties.
Comparaison Avec Des Composés Similaires
1-ethyl-1H-imidazole: Shares the imidazole ring but lacks the cyclopropane and additional ethyl groups.
Cyclopropanamine: Contains the cyclopropane ring but lacks the imidazole ring.
Imidazole derivatives: Various imidazole derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness: N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the combination of the imidazole ring, cyclopropane ring, and ethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
N-[1-(1-ethylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H17N3/c1-3-13-7-6-11-10(13)8(2)12-9-4-5-9/h6-9,12H,3-5H2,1-2H3 |
Clé InChI |
QDDSHQMOONIXOO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C(C)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


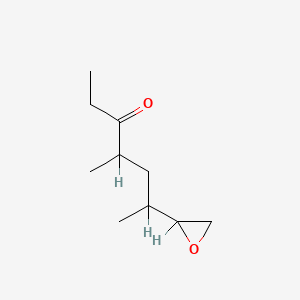
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
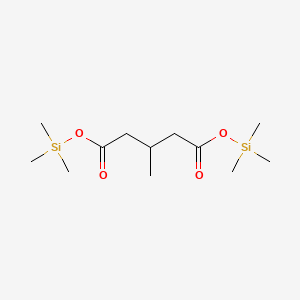
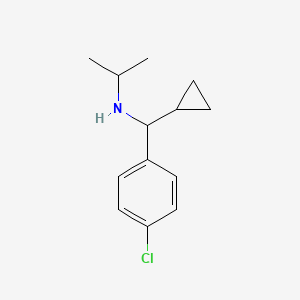

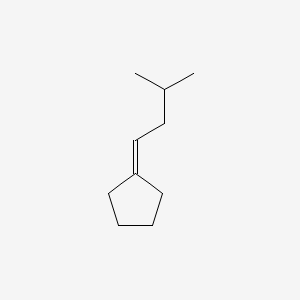
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
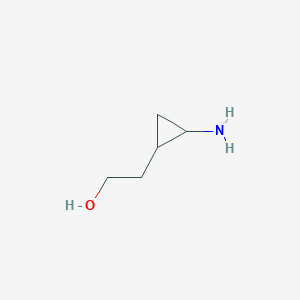
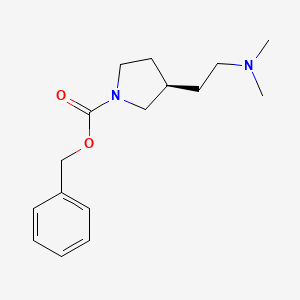
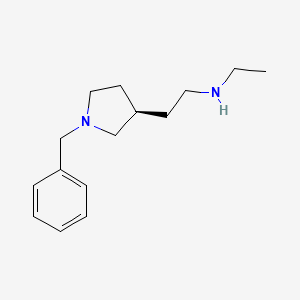
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
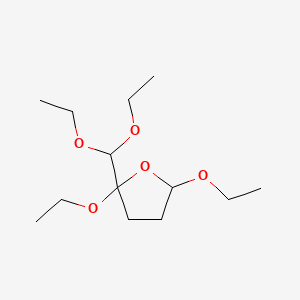
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
